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Compound of Interest

Compound Name: 4-Bromo-1-p-tolyl-1H-pyrazole

Cat. No.: B1294766

A detailed comparison of 1H-pyrazole biaryl sulfonamides reveals key structural determinants
for potent and selective inhibition of the G2019S mutant of Leucine-Rich Repeat Kinase 2
(LRRK?2), a critical target in Parkinson's disease research. This guide synthesizes experimental
data to illuminate the structure-activity relationships (SAR) governing their efficacy.

Researchers in the field of neurodegenerative diseases and kinase inhibitor development now
have access to a comparative analysis of a series of 1H-pyrazole biaryl sulfonamides as
inhibitors of the G2019S-LRRK2 kinase. The G2019S mutation is the most common genetic
predisposition for Parkinson's disease, making the development of potent and selective
inhibitors a significant therapeutic goal. This guide provides a structured overview of the SAR,
presenting quantitative data, detailed experimental protocols, and visual representations of the
key molecular interactions and experimental workflows.

Comparative Analysis of LRRK2 Inhibition

The inhibitory potential of the synthesized 1H-pyrazole biaryl sulfonamide analogs was
evaluated through both biochemical and cellular assays. The half-maximal inhibitory
concentration (IC50) against the purified G2019S-LRRK2 enzyme and the half-maximal
effective concentration (EC50) in a cellular assay measuring the inhibition of LRRK2-mediated
phosphorylation of Rab10 were determined. The data presented below highlights the impact of
substitutions at the R1, R2, and R3 positions of the pyrazole scaffold.[1]
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GS-LRRK2
Compound R1 R2 R3 EC50 (pM)
IC50 (nM)[1]
[1]
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Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of this series of
inhibitors:

o Substitution at R1: The introduction of a methyl group at the R1 position of the pyrazole core
generally leads to an increase in both biochemical and cellular potency. For instance,
compound 7 (R1 = CHS3) is more potent than compound 3 (R1 = H), and compound 8 (R1 =
CHB3) is more potent than compound 5 (R1 = H).[1] This suggests that the methyl group may
provide a favorable interaction within the kinase's active site.

e Substitution at R2: The position of the nitrogen atom in the pyridyl ring at the R2 position is
critical for activity. A 3-pyridyl substituent consistently provides the best potency, as seen in
the most active compounds. Modifications to a 4-pyridyl (10), 2-pyridyl (11), or pyrimidin-5-yl
(12) moiety resulted in a significant loss of inhibitory activity.[1]

o Substitution at R3: The substitution pattern on the phenylsulfonamide fragment at the R3
position significantly influences potency. Dimethyl substitutions on the phenyl ring are well-
tolerated, with the 2,5-dimethyl pattern (5, 8) showing slightly better biochemical potency
than the 2,3-dimethyl pattern (3, 7). However, a single methyl group at the 2-position of the
phenyl ring, as in compound 30, leads to a notable improvement in both biochemical and
cellular activity.[1] Furthermore, other small lipophilic groups at the 2-position, such as fluoro
(35), and cyclopropyl (37), also result in potent inhibitors. The 2,6-difluoro substitution (36)
also maintains high potency.[1]
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Experimental Protocols
In vitro G2019S-LRRK2 Kinase Inhibition Assay

The biochemical potency of the compounds was determined using a fluorescence polarization-
based assay. The assay measures the displacement of a fluorescently labeled tracer from the
ATP-binding site of the purified G2019S-LRRK2 enzyme.

Protocol:

The G2019S-LRRK2 enzyme was incubated with a fluorescent tracer and varying
concentrations of the test compounds in an assay buffer.

The reaction was allowed to reach equilibrium.

Fluorescence polarization was measured using a suitable plate reader.

The IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Cellular Rab10 Phosphorylation Assay

The cellular activity of the inhibitors was assessed by measuring the inhibition of LRRK2-
mediated phosphorylation of Rab10 in a cellular context.

Protocol:

Cells expressing G2019S-LRRK2 were treated with varying concentrations of the test
compounds.

» After a defined incubation period, the cells were lysed.

e The levels of phosphorylated Rab10 (pRab10) and total Rab10 were quantified using a
sensitive immunoassay, such as an ELISA or Western blot.

e The EC50 values were determined by normalizing the pRab10 signal to the total Rab10
signal and fitting the dose-response curve.

Visualizing the SAR Workflow
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The logical flow of the structure-activity relationship study can be visualized as follows:
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Caption: Workflow of the SAR study, from chemical synthesis to biological evaluation and data
analysis.

Signaling Pathway Context
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The inhibitors described in this guide target the kinase activity of LRRK2. In the context of
Parkinson's disease, the G2019S mutation leads to hyperactivation of LRRK2, which in turn
phosphorylates downstream substrates such as Rab GTPases. This aberrant phosphorylation
is thought to contribute to the neurodegenerative process.
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Caption: Simplified signaling pathway showing LRRK2 hyperactivation and the point of
intervention by the pyrazole inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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